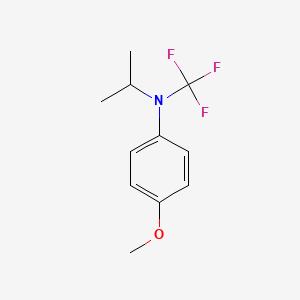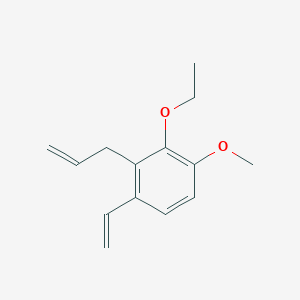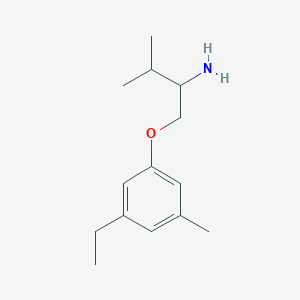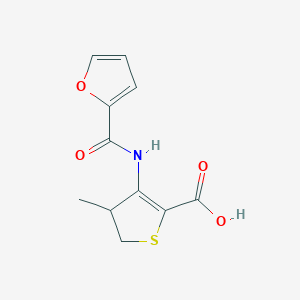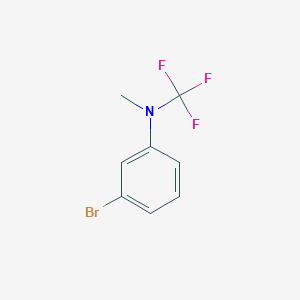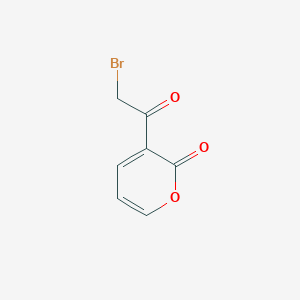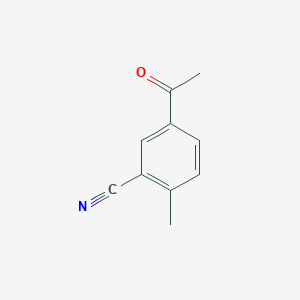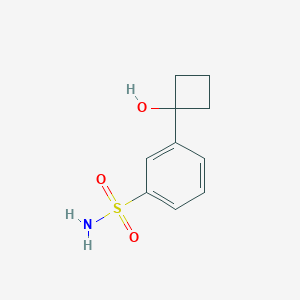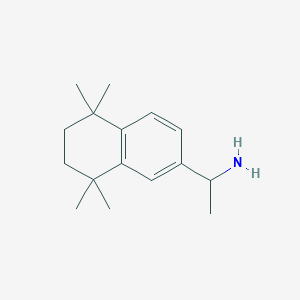
Hydrazine, (2,4,6-trichlorophenyl)-, sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,6-Trichlorophenyl)hydrazine sulphate is an organic compound with the molecular formula C6H7Cl3N2O4S. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 6 positions.
Méthodes De Préparation
The synthesis of (2,4,6-Trichlorophenyl)hydrazine sulphate typically involves several steps:
Chlorination of Aniline: Aniline is chlorinated to obtain 2,4,6-trichloroaniline.
Diazotization: The 2,4,6-trichloroaniline is then diazotized to form the corresponding diazonium salt.
Reduction: The diazonium salt is reduced using an alkali sulfite to produce 2,4,6-trichlorophenylhydrazinesulfamic acid salt.
Decomposition: The sulfamic acid salt is decomposed to a hydrazinium salt (such as chloride or sulfate) by treating it with an acid.
Conversion: Finally, the hydrazinium salt is converted to (2,4,6-Trichlorophenyl)hydrazine.
Analyse Des Réactions Chimiques
(2,4,6-Trichlorophenyl)hydrazine sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
(2,4,6-Trichlorophenyl)hydrazine sulphate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,4,6-Trichlorophenyl)hydrazine sulphate involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
(2,4,6-Trichlorophenyl)hydrazine sulphate can be compared with other phenylhydrazine derivatives:
2,4,6-Trichlorophenylhydrazine: Similar in structure but without the sulphate group.
2,4-Dichlorophenylhydrazine: Lacks one chlorine atom compared to (2,4,6-Trichlorophenyl)hydrazine.
Phenylhydrazine: The parent compound without any chlorine substitutions.
The presence of chlorine atoms in (2,4,6-Trichlorophenyl)hydrazine sulphate imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
63133-79-9 |
|---|---|
Formule moléculaire |
C6H7Cl3N2O4S |
Poids moléculaire |
309.6 g/mol |
Nom IUPAC |
sulfuric acid;(2,4,6-trichlorophenyl)hydrazine |
InChI |
InChI=1S/C6H5Cl3N2.H2O4S/c7-3-1-4(8)6(11-10)5(9)2-3;1-5(2,3)4/h1-2,11H,10H2;(H2,1,2,3,4) |
Clé InChI |
LXJKAYIKPLXFKH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)NN)Cl)Cl.OS(=O)(=O)O |
Numéros CAS associés |
71965-09-8 5329-12-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13964898.png)
